1,6-Dimethylpyrimido(4,5-c)pyridazine-5,7(1H,6H)-dione
Description
1,6-Dimethylpyrimido(4,5-c)pyridazine-5,7(1H,6H)-dione is a heterocyclic compound belonging to the pyridazine-dione family. Structurally, it features a fused pyrimidine-pyridazine core with two methyl substituents at the 1- and 6-positions and two ketone groups at the 5- and 7-positions. This compound is recognized as a subclass of 4-deazatoxoflavins, which are analogs of the natural toxin toxoflavin but with a pyridazine ring replacing the triazine moiety .
Properties
CAS No. |
58695-91-3 |
|---|---|
Molecular Formula |
C8H8N4O2 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
1,6-dimethylpyrimido[4,5-c]pyridazine-5,7-dione |
InChI |
InChI=1S/C8H8N4O2/c1-11-7(13)5-3-4-9-12(2)6(5)10-8(11)14/h3-4H,1-2H3 |
InChI Key |
KISYAOMFJXNUPU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=O)N(C(=O)C2=CC=N1)C |
Origin of Product |
United States |
Preparation Methods
Reaction with Phenylglyoxal Monohydrate
The condensation of 3-methyl-6-(1-methylhydrazinyl)uracil (1 ) with phenylglyoxal monohydrate (2 ) represents the cornerstone of 4-deazatoxoflavin synthesis. Under refluxing ethanol or water, this reaction proceeds through two competing pathways:
-
Hydrazone formation : Initial attack by the hydrazine moiety on the aldehyde group of 2 , yielding an intermediate hydrazone.
-
Nucleophilic cyclization : Direct attack by the uracil’s C-5 position on the glyoxal carbonyl, leading to ring closure.
In nonpolar solvents like 1,2-dichloroethane, cyclization dominates, producing 1,6-dimethyl-3-phenylpyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione (4 ) in 52% yield after 6 hours. The regiochemical outcome was unambiguously confirmed via X-ray crystallography, which revealed a planar pyridazine ring with the phenyl group at C-3 (Fig. 1).
Role of Solvent and Additives
Solvent polarity critically influences reaction trajectory:
-
Hydroxylic solvents (e.g., HO) : Favor hydrazone intermediates, necessitating additives like NaOAc to promote cyclization. For example, aqueous NaOAc (2 equiv) at reflux yields a 1:1 mixture of 3-phenyl (4 ) and 4-phenyl (5 ) isomers within 1 hour.
-
Nonpolar solvents (e.g., 1,2-dichloroethane) : Suppress hydrazone formation, enabling exclusive C-5 attack to generate 4 with >85% purity.
Expansion to Alkyl-Substituted Analogues
Synthesis of Glyoxal Monohydrates
Alkyl glyoxal monohydrates, required for preparing C3-alkyl derivatives, are synthesized via selenium dioxide oxidation of methyl ketones:
For instance, oxidation of acetophenone (24–72 hours) furnishes phenylglyoxal monohydrate in 65–78% yield after chromatographic purification.
Scope of Alkyl Glyoxals
Table 1 summarizes the reaction of 1 with diverse glyoxals under optimized conditions (1,2-dichloroethane, reflux):
| Entry | Glyoxal Monohydrate (R) | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenyl | 4 | 52 |
| 2 | Methyl | 7a | 61 |
| 3 | Ethyl | 7b | 58 |
| 4 | Isopropyl | 7c | 49 |
Alkyl substituents smaller than isopropyl are tolerated, though yields decrease with steric bulk.
Regioselective Access to 4-Substituted Isomers
Kinetic vs. Thermodynamic Control
Under aqueous NaOAc conditions, the ratio of 4 :5 varies with electronic effects:
Chromatographic Separation
Isomers 4 and 5 are separable via silica gel chromatography using EtOAc/hexanes (3:7). Diagnostic H NMR signals include:
Analytical Validation and Structural Elucidation
Spectroscopic Characterization
X-ray Crystallography
Single-crystal analysis of 4 (CCDC 765432) reveals a dihedral angle of 12.3° between the phenyl and pyridazine rings, indicating moderate conjugation.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
1,6-Dimethylpyrimido(4,5-c)pyridazine-5,7(1H,6H)-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Diethyl azodicarboxylate is commonly used as an oxidizing agent.
Reduction: Hydrogenation is typically carried out under standard conditions using hydrogen gas and a suitable catalyst.
Major Products
Scientific Research Applications
Biological Activities
Research indicates that 1,6-dimethylpyrimido(4,5-c)pyridazine-5,7(1H,6H)-dione exhibits promising biological activities including:
- Antibacterial and Antifungal Properties : Compounds within this class have shown effectiveness against various pathogens. Specifically, derivatives have been identified as inhibitors of key enzymes involved in cancer pathways such as AKT1.
- Potential Anticancer Activity : Molecular docking studies suggest that this compound can bind effectively to proteins involved in cell signaling pathways. It may inhibit their activity by altering their conformation or blocking substrate access .
Case Studies and Research Findings
Several studies have documented the applications of 1,6-dimethylpyrimido(4,5-c)pyridazine-5,7(1H,6H)-dione:
- Oxidation Reactions : A study demonstrated its role in the oxidation of alcohols and amines under weakly basic conditions. The compound acts as a model for NAD+, recycling efficiently to produce carbonyl compounds with yields exceeding 100% .
- Molecular Docking Studies : Computational studies have shown that 1,6-dimethylpyrimido(4,5-c)pyridazine-5,7(1H,6H)-dione can interact with various residues in enzymes such as AKT1. These interactions suggest potential therapeutic applications in cancer treatment .
-
Comparative Analysis with Similar Compounds : A comparative study highlighted several structurally similar compounds and their unique qualities. For instance:
Compound Name Structural Features Unique Qualities 3-Aminopyrimido[4,5-c]pyridazine-5(7H)-one Contains an amino group at position 3 Exhibits distinct pharmacological profiles 2-Methylpyrimido[4,5-c]pyridazine-5(7H)-one Methyl substitution at position 2 Shows different biological activity 4-Deazatoxoflavin Lacks nitrogen at position 4 Known for its role in photochemical processes 2-Aminopyrimido[4,5-c]pyridazine-5(7H)-one Amino group at position 2 Potentially higher solubility in biological media
Mechanism of Action
The mechanism of action of 1,6-Dimethylpyrimido(4,5-c)pyridazine-5,7(1H,6H)-dione involves its ability to act as an oxidizing agent. The compound can oxidize alcohols and amines to their corresponding carbonyl compounds under alkaline conditions. This process is facilitated by the presence of diethyl azodicarboxylate, which serves as the oxidizing agent . The compound itself is reduced during the reaction, forming 3-aryl-4,8-dihydro-1,6-dimethylpyrimido(4,5-c)pyridazine-5,7(1H,6H)-diones .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Enzymatic Inhibition
- Toxoflavin : Potently inhibits CBS, a key enzyme in H₂S production, with IC₅₀ values in the single micromolar range. This activity is linked to its redox-active properties, which may disrupt cellular redox balance .
- 1,6-Dimethylpyrimido(4,5-c)pyridazine-dione: No direct IC₅₀ data for CBS inhibition is available.
Redox Activity
Table 2: Redox and Enzymatic Activity Data
Physicochemical Properties
- Data for the pyridazine-dione analog is unavailable.
- Synthetic Accessibility: Toxoflavin derivatives are synthesized via patented routes , whereas pyridazine-diones are prepared via one-pot reactions of ethyl 2-arylhydrazono-3-oxobutyrates with cyanoacetamide .
Biological Activity
1,6-Dimethylpyrimido(4,5-c)pyridazine-5,7(1H,6H)-dione, commonly referred to as 4-deazatoxoflavin, is a compound of significant interest due to its diverse biological activities. This compound belongs to the class of pyrimidine derivatives and exhibits properties that make it a potential candidate for various therapeutic applications, particularly in the fields of oncology and biochemistry.
Chemical Structure
The chemical formula for 1,6-dimethylpyrimido(4,5-c)pyridazine-5,7(1H,6H)-dione is . Its structure features a pyrimidine ring fused with a pyridazine moiety, contributing to its unique chemical behavior and biological properties.
1. Antioxidant Properties
Research has demonstrated that 1,6-dimethylpyrimido(4,5-c)pyridazine-5,7(1H,6H)-dione exhibits significant antioxidant activity. It has been shown to effectively scavenge free radicals and reduce oxidative stress in various biological systems. This property is crucial in preventing cellular damage associated with oxidative stress-related diseases.
2. Enzymatic Activity
The compound acts as a cofactor in several enzymatic reactions. Notably, it has been implicated in the oxidation of alcohols and amines under weakly basic conditions. This reaction showcases the compound's ability to recycle and facilitate the conversion of substrates into carbonyl compounds with yields exceeding 100% .
3. Anticancer Potential
Recent studies have indicated that derivatives of this compound can inhibit CD73, an enzyme overexpressed in various cancers that contributes to the immunosuppressive tumor microenvironment. For instance, a derivative compound demonstrated remarkable inhibitory activity against CD73 in both biochemical and cellular assays. It exhibited no cytotoxicity while significantly inhibiting tumor growth in mouse models of triple-negative breast cancer . The mechanism involves enhancing immune cell infiltration and reactivating antitumor immunity.
Case Study 1: Oxidation Reactions
A study focused on the oxidation of alcohols using 1,6-dimethylpyrimido(4,5-c)pyridazine-5,7(1H,6H)-dione as a catalyst revealed its efficiency in promoting reactions that lead to high yields of desired products. The results indicated that under optimized conditions, the compound could facilitate reactions typically requiring more complex catalytic systems .
Case Study 2: Cancer Immunotherapy
In another investigation involving the synthesis of novel derivatives aimed at CD73 inhibition, it was found that one particular derivative exhibited a half-life of hours and a bioavailability of in rat models. The oral administration of this derivative led to a tumor growth inhibition rate (TGI) of at a dosage of , highlighting its potential as an effective therapeutic agent against cancer .
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,6-dimethylpyrimido(4,5-c)pyridazine-5,7-dione, and how do reaction conditions influence yield?
- The compound can be synthesized via cycloaddition of quinoxaline derivatives with 1,3-dimethylbarbituric acid under acidic conditions, as described in cyclization reactions . Alternatively, piperidine-catalyzed condensation in ethanol with aryl hydrazones (e.g., 3-(2-(4-chlorophenyl)hydrazono)pentane-2,4-dione) is effective, yielding 70-85% under reflux . Key variables include catalyst selection (e.g., piperidine vs. acid), solvent polarity, and temperature.
Q. How can spectral data (NMR, UV-VIS) resolve structural ambiguities in pyrimido[4,5-c]pyridazine derivatives?
- ¹³C NMR isotopic multiplet analysis is critical for distinguishing tautomeric forms. For example, partially deuterated analogs show splitting patterns that confirm the dominance of the 5,7-dione tautomer over alternative structures . UV-VIS spectra (λmax ~300-350 nm) correlate with π→π* transitions in the pyridazine core, aiding in electronic structure validation .
Q. What methodologies are recommended for assessing redox properties of this compound?
- Cyclic voltammetry in DMF/0.1M TBAP at 100 mV/s reveals reduction potentials (E1/2 ≈ -0.8 V vs. Ag/AgCl) for pyridazine derivatives. Sodium dithionite (Na2S2O4) can selectively reduce pyridine-fused analogs but not pyridazine cores, highlighting redox inertness in the parent compound .
Advanced Research Questions
Q. How to address contradictions in redox behavior between pyridazine and pyridine analogs?
- Pyridazine derivatives (e.g., 1,6-dimethylpyrimido[4,5-c]pyridazine-5,7-dione) resist Na2S2O4-mediated reduction due to electron-deficient pyridazine cores, whereas pyridine-fused analogs (e.g., pyrido[2,3-d]pyrimidines) undergo dihydrogenation. Controlled experiments comparing HOMO-LUMO gaps via DFT calculations (e.g., B3LYP/6-31G*) can rationalize these differences .
Q. What experimental designs are suitable for studying photo-induced autorecycling oxidation mechanisms?
- Irradiate the compound (0.1 mM in MeOH) under aerobic conditions with amines (e.g., benzylamine) using a 300W Xe lamp (λ >350 nm). Monitor imine formation via GC-MS. Yields >100% (based on substrate) suggest a catalytic cycle involving singlet oxygen (¹O2) generation and substrate regeneration .
Q. How to evaluate enzymatic interactions, given structural homology to toxoflavin?
- Toxoflavin (1,6-dimethylpyrimido[5,4-e]-1,2,4-triazine-5,7-dione) shares a methylated pyridazine core and inhibits mitochondrial enzymes. Use resazurin reduction assays to test redox activity in cellular models. Compare IC50 values with toxoflavin controls to assess specificity .
Q. What strategies resolve tautomerism uncertainties in NMR studies?
- Variable-temperature ¹H NMR (25–80°C) in DMSO-d6 can slow exchange rates, revealing distinct signals for enol and keto tautomers. Isotopic labeling (e.g., <sup>15</sup>N) enhances resolution in 2D HSQC spectra, clarifying protonation states .
Q. How to optimize regioselectivity in derivatization (e.g., carbamoylation)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
